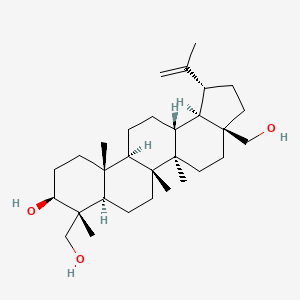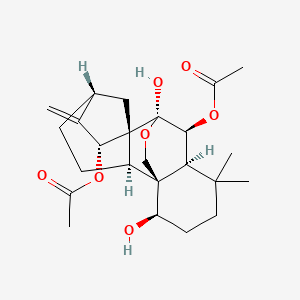
Ocfentanil-d5 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ocfentanil-d5 (hydrochloride) is intended for use as an internal standard for the quantification of ocfentanil by GC- or LC-MS. Ocfentanil is an opioid that has been shown to alter systolic arterial blood pressure and heart rate when used as a supplement to general anesthesia in initial trials. This product is intended for research and forensic applications.
Applications De Recherche Scientifique
1. Forensic Toxicology and Postmortem Analysis
Ocfentanil-d5 (hydrochloride) has been a subject of study in forensic toxicology, particularly in the analysis of postmortem samples. It's been used in cases involving fatalities to determine the presence and concentration of ocfentanil in biological samples. For instance, research has developed methods for quantifying ocfentanil in various biological tissues, providing critical information for forensic investigations. The development of ultra-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) methods has been pivotal in these studies, aiding in the accurate detection and analysis of ocfentanil in forensic samples (Coopman et al., 2016).
2. Analytical Methods Development
Research has focused on the development of analytical methods for the detection of ocfentanil and its metabolites. These methods are crucial for identifying and quantifying ocfentanil in various matrices, which is essential for both clinical and forensic toxicology. For example, studies have explored the creation of GC-MS methods for determining ocfentanil in whole blood, providing a tool for toxicological investigations (Misailidi et al., 2018).
3. Study of Ocfentanil Distribution and Metabolism
Understanding the distribution and metabolism of ocfentanil in the human body is another significant area of research. Studies have been conducted to investigate the presence of ocfentanil and its metabolites in different biological samples, such as blood, urine, and tissue samples. These studies provide insights into the pharmacokinetics of ocfentanil, which is valuable for both clinical and forensic purposes (Allibe et al., 2018).
Propriétés
Nom du produit |
Ocfentanil-d5 (hydrochloride) |
|---|---|
Formule moléculaire |
C22H22D5FN2O2 · HCl |
Poids moléculaire |
412 |
InChI |
InChI=1S/C22H27FN2O2.ClH/c1-27-17-22(26)25(21-10-6-5-9-20(21)23)19-12-15-24(16-13-19)14-11-18-7-3-2-4-8-18;/h2-10,19H,11-17H2,1H3;1H/i2D,3D,4D,7D,8D; |
Clé InChI |
IUZMSSDQGOBJTG-GTOZQSFPSA-N |
SMILES |
O=C(COC)N(C1=CC=CC=C1F)C2CCN(CCC3=C([2H])C([2H])=C([2H])C([2H])=C3[2H])CC2.Cl |
Synonymes |
N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl-d5)-4-piperidinyl]-acetamide, monohydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







